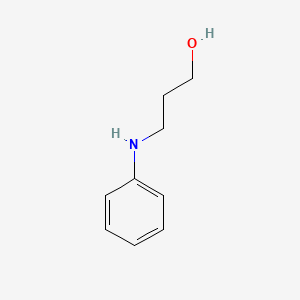

3-Anilino-1-propanol

描述

Overview of Anilino-Alcohol Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

Anilino-alcohol scaffolds, which include the structural motif of 3-anilino-1-propanol, are recognized as privileged structures in both modern organic synthesis and medicinal chemistry. mdpi.comnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. The combination of an aniline (B41778) ring and an alcohol functional group provides a unique platform for creating molecular diversity. mdpi.com

In organic synthesis, the anilino and alcohol moieties can be selectively functionalized, allowing for the construction of complex molecular architectures. scirp.orgresearchgate.net These scaffolds are key components in multicomponent reactions (MCRs), which are efficient processes where multiple starting materials react to form a single product in a one-pot operation. rsc.org This approach is highly valued for its ability to rapidly generate libraries of structurally diverse compounds. rsc.org For instance, anilines are crucial building blocks in the synthesis of biaryl scaffolds and various heterocyclic compounds, which are prevalent in many biologically active molecules. mdpi.commdpi.com The synthesis of β-amino alcohols, a class to which anilino-alcohols belong, is an important transformation, often achieved through the ring-opening of epoxides with anilines. organic-chemistry.org

In medicinal chemistry, the anilino-alcohol framework is found in a wide range of compounds exhibiting diverse pharmacological activities. nih.govcore.ac.uk The aniline portion can engage in various intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for binding to biological targets like enzymes and receptors. nih.gov Researchers have incorporated anilino fragments into various molecular designs to target diseases, including cancer. mdpi.comacs.org The versatility of the scaffold allows for fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile.

Contemporary Research Significance of this compound

The contemporary research significance of this compound lies primarily in its application as a key intermediate in specialized synthetic methodologies. Its bifunctional nature is exploited in novel catalytic processes to build complex heterocyclic systems.

A notable area of research involves the use of this compound in the synthesis of quinolines, a class of heterocyclic compounds with broad applications in medicinal and materials science. In one reported methodology, this compound is formed in situ during the ruthenium-catalyzed synthesis of quinolines from anilines and tris(3-hydroxypropyl)amine (B3047471). lookchemmall.comcsic.es The reaction pathway is proposed to involve an initial amine exchange reaction, where a propanol (B110389) group is transferred from tris(3-hydroxypropyl)amine to an aniline molecule, generating this compound as a transient intermediate. lookchemmall.comcsic.es This intermediate then undergoes further transformations, including an N-alkylation with another aniline molecule followed by cyclization, to yield the final quinoline (B57606) product. csic.es This process, which falls under the "borrowing hydrogen" catalysis concept, represents an efficient and atom-economical approach to synthesizing valuable chemical structures. csic.es

Another area of investigation has been the gas-phase pyrolytic reactions of this compound derivatives. mdpi.com Such studies provide fundamental insights into the thermal decomposition mechanisms and reactivity of these molecules under high-temperature conditions, which can be relevant for understanding reaction kinetics and designing novel synthetic pathways. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

3-anilinopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c11-8-4-7-10-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYBSURBYCLNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046875 | |

| Record name | 3-Anilinopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31121-11-6 | |

| Record name | 3-Anilinopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(phenylamino)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Anilino 1 Propanol and Its Derivatives

Strategies for Carbon-Nitrogen and Carbon-Oxygen Bond Formation

Methodologies Utilizing 3-Amino-1-propanol as a Key Building Block

One of the most direct routes to 3-anilino-1-propanol involves the use of 3-amino-1-propanol as a readily available starting material. researchgate.netfishersci.com This bifunctional molecule, containing both an amino and a hydroxyl group, can undergo nucleophilic substitution reactions. For instance, the reaction of 3-amino-1-propanol with various substituted cyclotriphosphazene (B1200923) derivatives has been studied to understand the reaction pathways and mechanisms, leading to new cyclotriphosphazenes with aminoalkoxy moieties. researchgate.net

The synthesis of derivatives can also be achieved through N-alkylation. For example, in a ruthenium-catalyzed reaction for quinoline (B57606) synthesis, an initial propanol (B110389) group transfer from tris(3-hydroxypropyl)amine (B3047471) to aniline (B41778) forms this compound as a key intermediate. lookchemmall.com This demonstrates the principle of amine exchange, where an alkyl group is transferred between amines, as a viable method for creating the C-N bond. lookchemmall.comcsic.es

Direct Anilination and Coupling Reactions

Direct anilination methods provide another major pathway to this compound and its derivatives. A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orgfishersci.it This reaction has become a cornerstone of modern organic synthesis for its ability to form carbon-nitrogen bonds under relatively mild conditions and with high functional group tolerance. fishersci.itacs.org The reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orggoogle.com This method's versatility allows for the synthesis of a wide array of aryl amines. wikipedia.orgmdpi.com

While highly effective for aryl C-N bonds, the direct amination of alkyl halides is also a common practice, although sometimes requiring harsher conditions like higher temperatures. fishersci.it

Catalytic Systems in the Preparation of this compound Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound derivatives. Transition metal catalysts, in particular, have enabled a wide range of transformations.

Transition Metal-Catalyzed Transformations (e.g., Ruthenium-Catalyzed Amine Exchange)

Ruthenium catalysts are notably effective in facilitating amine exchange reactions, also known as amine scrambling. lookchemmall.com This process allows for the transfer of alkyl groups between amines and is a powerful tool for synthesizing unsymmetrical amines and N-heterocycles. lookchemmall.com For example, the synthesis of quinolines from anilines can proceed via the formation of this compound as an intermediate through a ruthenium-catalyzed amine exchange with tris(3-hydroxypropyl)amine. lookchemmall.com This reaction often utilizes a catalytic system composed of RuCl₃·nH₂O and a phosphine ligand like PPh₃, sometimes with an additive such as SnCl₂·2H₂O to enhance the reaction. lookchemmall.com

Another important ruthenium-catalyzed process is the "borrowing hydrogen" or "hydrogen auto-transfer" strategy. csic.es This elegant method involves the temporary dehydrogenation of a less reactive molecule, like an alcohol, to a more reactive intermediate, such as an aldehyde. This intermediate can then undergo further reactions before the hydrogen is returned in a final reduction step. csic.es This approach is highly efficient and environmentally friendly as it avoids the direct use of molecular hydrogen. csic.es The N-alkylation of amines with alcohols is a classic example of this methodology. mdpi.com

Asymmetric Reduction Reactions for Enantiomerically Pure Derivatives

The synthesis of enantiomerically pure derivatives of this compound is of significant interest, particularly for pharmaceutical applications where specific stereoisomers often exhibit desired biological activity. google.com Asymmetric reduction of prochiral ketones is a primary method for achieving this. google.comacs.org

For instance, optically active 3-amino-1-propanol derivatives, which can be precursors to compounds like (S)-duloxetine, can be prepared with high enantiomeric excess through the asymmetric reduction of β-aminoketone or β-haloketone compounds. google.com These reactions often employ chiral catalysts, such as spiroborate ester catalysts in the presence of a hydrogen donor, to achieve high yields and optical purity. google.com The development of such catalytic systems is crucial for producing enantiomerically pure intermediates, thereby avoiding the need for extensive purification steps. google.com

Asymmetric transfer hydrogenation is another powerful technique. chinesechemsoc.org This method can be used for the enantioselective reduction of ketones to furnish chiral alcohols with excellent enantioselectivity. chinesechemsoc.org The compatibility of different catalytic systems, for example, a heterogeneous palladium catalyst for an initial hydrogenation step followed by a homogeneous chiral ruthenium catalyst for the asymmetric reduction, allows for one-pot syntheses of chiral products. chinesechemsoc.org

Multi-component Reaction Mechanisms

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates significant portions of each starting material. nih.govrsc.orgnih.gov These reactions are prized for their atom economy and ability to generate molecular complexity quickly. nih.govorganic-chemistry.org

The Ugi reaction is a prominent example of an MCR. youtube.comresearchgate.net The classical Ugi four-component reaction (U-4CR) involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.com A three-component version (U-3CR) is also possible, which typically involves a carbonyl compound, an amine, and an isocyanide, with an acid catalyst that is not incorporated into the final product. nih.govresearchgate.net The mechanism generally starts with the formation of an imine from the amine and carbonyl component, which then reacts with the isocyanide. nih.gov These reactions are instrumental in creating diverse chemical libraries and have been applied to the synthesis of active pharmaceutical ingredients. nih.gov While direct synthesis of this compound via an Ugi reaction is not standard, the principles of MCRs can be applied to generate complex derivatives.

| Reaction Type | Key Reactants | Catalyst/Reagents | Product Type | Ref. |

| Amine Exchange | Aniline, Tris(3-hydroxypropyl)amine | RuCl₃·nH₂O/PPh₃, SnCl₂·2H₂O | This compound (intermediate), Quinolines | lookchemmall.com |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Palladium catalyst, Phosphine ligand, Base | Aryl Amines | wikipedia.orgfishersci.it |

| Asymmetric Reduction | β-Aminoketone | Spiroborate ester catalyst, Hydrogen donor | Chiral 3-Amino-1-propanol derivatives | google.com |

| Ugi Three-Component Reaction | Carbonyl, Amine, Isocyanide | Acid catalyst | α-Aminoamides | nih.gov |

Stereoselective Synthesis of Optically Active this compound Derivatives

The synthesis of optically active this compound and its derivatives is a significant area of research due to the prevalence of chiral β-amino alcohols as structural motifs in numerous biologically active compounds and as versatile synthetic intermediates. Achieving high levels of stereoselectivity, including both enantioselectivity and diastereoselectivity, is crucial for accessing these valuable molecules in their pure, single-isomer forms. Methodologies to achieve this often rely on the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during the reaction.

Design and Application of Chiral Catalysts in Enantioselective Approaches

The enantioselective synthesis of chiral this compound derivatives frequently involves the asymmetric reduction of prochiral β-anilinoketones or the asymmetric conjugate addition of aniline to α,β-unsaturated aldehydes followed by reduction. A variety of chiral catalysts, including transition metal complexes and organocatalysts, have been developed for these transformations.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for producing enantiomerically enriched alcohols. nih.govwikipedia.org Catalytic systems often consist of a transition metal, such as iridium, rhodium, or ruthenium, complexed with a chiral ligand. nih.govokayama-u.ac.jprsc.org For instance, iridium catalysts bearing P,N-ligands have been investigated for the asymmetric hydrogenation of pyridinium (B92312) salts, which can be precursors to chiral piperidines, a related structural class. nih.gov Similarly, rhodium complexes with chiral diphosphine ligands like DuPhos and JosiPhos have been successfully used for the enantioselective hydrogenation of various substrates. rsc.org The choice of metal and ligand is critical and is often tailored to the specific substrate to achieve high enantiomeric excess (e.e.).

Organocatalysis has emerged as a complementary strategy, avoiding the use of potentially toxic and expensive metals. Chiral phosphoric acids and chiral imidazolidinones are examples of organocatalysts that have been effectively used in asymmetric reductions. organic-chemistry.org For example, a chiral imidazolidinone catalyst has been used for the enantioselective reduction of β,β-substituted α,β-unsaturated aldehydes, yielding β-stereogenic aldehydes that can be further reduced to the corresponding alcohols. organic-chemistry.org Another approach involves the use of chiral bifunctional organocatalysts, which can possess both a Brønsted acid and a Lewis base moiety to activate the reactants and control the stereochemical outcome. rsc.org

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. georgiasouthern.edu Enzymes such as dehydrogenases and reductases can catalyze the enantioselective reduction of ketones with high precision, often yielding products with very high enantiomeric excess. georgiasouthern.edu For example, a novel alcohol dehydrogenase has been shown to be effective in the enantioselective reduction of certain ketones, producing alcohols in highly enriched form (>99% e.e.). georgiasouthern.edu Protein engineering can be employed to optimize the activity and stereoselectivity of these biocatalysts for specific substrates. rochester.edu

Control of Diastereoselectivity and Enantioselectivity

In cases where the substrate can lead to the formation of multiple stereoisomers (diastereomers and enantiomers), controlling both aspects of stereoselectivity is essential. This is particularly relevant in the synthesis of substituted this compound derivatives where chiral centers may already exist or are formed during the reaction.

One common strategy involves the diastereoselective reduction of a chiral β-anilinoketone. The existing stereocenter can direct the approach of the reducing agent, leading to the preferential formation of one diastereomer. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio (d.r.).

In multicomponent reactions, such as the Mannich reaction, where an aldehyde, an amine (aniline), and a ketone or enolizable aldehyde are combined, two new stereocenters can be created. The use of a chiral catalyst, such as L-proline, can control the formation of the syn- or anti-diastereomer with high enantioselectivity. sciforum.net Subsequent reduction of the resulting β-aminoaldehyde yields the corresponding β-amino alcohol. The diastereoselectivity can be influenced by the steric and electronic properties of the substrates and the catalyst.

A diastereodivergent synthesis allows for the selective formation of either the syn- or anti-diastereomer from a common starting material by changing the catalyst or reaction conditions. For example, the alkylation of a β-alkoxy aldehyde with dialkylzinc reagents using different chiral catalysts can provide access to either syn- or anti-1,3-diols with high selectivity. rsc.org This principle can be extended to the synthesis of substituted this compound derivatives.

The table below summarizes selected examples of stereoselective reactions that are relevant to the synthesis of chiral this compound derivatives, highlighting the catalyst, substrate type, and the achieved stereoselectivity.

| Reaction Type | Catalyst/Method | Substrate Type | Stereoselectivity Achieved |

| Asymmetric Hydrogenation | Iridium complexes with P,N-ligands | Pyridinium salts | High e.e. |

| Asymmetric Hydrogenation | Rhodium complexes with DuPhos/JosiPhos | Unsaturated precursors | High e.e. |

| Organocatalytic Reduction | Chiral Imidazolidinone | β,β-substituted α,β-unsaturated aldehydes | High e.e. |

| Biocatalytic Reduction | Alcohol Dehydrogenase | Ketones | >99% e.e. |

| Three-Component Mannich Reaction | L-proline | Aldehyde, Aniline, Enolizable aldehyde | High d.r. and e.e. |

| Diastereodivergent Alkylation | Dialkylzinc with chiral catalysts | β-alkoxy aldehyde | Selective for syn- or anti-diols |

Advanced Chemical Reactivity and Mechanistic Investigations of 3 Anilino 1 Propanol

Gas-Phase Pyrolytic Decomposition Mechanisms

The thermal decomposition of 3-anilino-1-propanol and its derivatives in the gas phase has been a subject of detailed mechanistic and kinetic investigation. These studies reveal that the compound primarily undergoes elimination reactions through specific, well-defined pathways rather than random fragmentation.

The gas-phase pyrolysis of this compound derivatives proceeds cleanly through unimolecular elimination pathways. researchgate.net Kinetic studies on a series of these derivatives, including those with primary, secondary, and tertiary alcohol functionalities, have demonstrated that the pyrolytic reactions are homogeneous and consistently follow a first-order rate equation. researchgate.netresearchgate.net This indicates that the rate-determining step involves a single molecule of the reactant.

Theoretical investigations using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level have been employed to model the decomposition mechanisms. researchgate.netresearchgate.net These computational studies involve optimizing the geometries of the reactant, transition states, and products, and performing vibration analysis to confirm the nature of the stationary points on the potential energy surface. researchgate.net The intrinsic reaction coordinate (IRC) method is used to verify that the identified transition states connect the reactant to the desired products along the minimum energy path. researchgate.net

The kinetic parameters for the pyrolysis of various this compound derivatives have been determined experimentally. The reactions are characterized by specific Arrhenius parameters, namely the activation energy (Ea) and the pre-exponential factor (A). For a series of related compounds, the average values for log A (s⁻¹) and Ea (kJ mol⁻¹) were found to be approximately 11.12 ± 2.00 and 131.8 ± 24.4, respectively, supporting a mechanism involving a cyclic polar transition state. researchgate.net

Table 1: Kinetic Parameters for Gas-Phase Pyrolysis of this compound Derivatives

| Compound Type | Avg. log A (s⁻¹) | Avg. Ea (kJ mol⁻¹) | Reaction Order | Proposed Mechanism |

|---|---|---|---|---|

| This compound Derivatives | 11.12 ± 2.00 | 131.8 ± 24.4 | First | Retro-ene Reaction via Cyclic Transition State |

The predominant mechanism for the gas-phase pyrolysis of this compound derivatives is a retro-ene reaction. researchgate.netnih.govmdpi.com This type of pericyclic reaction involves a six-membered cyclic transition state. In this specific case, the hydrogen atom from the hydroxyl group is transferred to the nitrogen atom of the anilino group, leading to the concerted cleavage of C-O and C-N bonds and the formation of a C=C double bond.

Analysis of the pyrolysate confirms the products expected from this pathway. The reaction yields three main products: an N-substituted aniline (B41778), ethylene, and a carbonyl compound (such as formaldehyde (B43269) from the primary alcohol). researchgate.netresearchgate.netmdpi.com The identity of the carbonyl compound depends on the substitution at the carbinol carbon of the propanol (B110389) chain. For instance, pyrolysis of a derivative with a primary alcohol function (–CH₂OH) yields formaldehyde, while a secondary alcohol (–CHROH) would yield a different aldehyde. researchgate.net

Table 2: Products of Retro-Ene Pyrolysis of this compound

| Reactant | Product 1 | Product 2 | Product 3 |

|---|---|---|---|

| This compound | Aniline | Ethylene | Formaldehyde |

| 3-(N-Methylanilino)-1-propanol | N-Methylaniline | Ethylene | Formaldehyde |

The nature of substituents on both the nitrogen atom and the alcohol carbon significantly influences the pyrolytic reactivity. Studies on derivatives of this compound, including those with primary, secondary, and tertiary alcohol groups and different N-substituents (e.g., PhNH, PhNMe, and Ph₂N), have been conducted to probe these effects. researchgate.net

The reactivity is rationalized based on the stability of the six-membered cyclic transition state. Electron-donating groups on the aniline ring can increase the nucleophilicity of the nitrogen atom, potentially facilitating the hydrogen transfer from the alcohol. Conversely, the acidity of the hydroxyl proton and the steric environment around the reacting centers also play crucial roles. DFT studies have explored different reaction channels, including direct pyrolytic decomposition and pathways involving ring-like intermediates, to determine the most favorable route based on activation barriers. researchgate.netagrisearch.cn The results from these studies are generally consistent with experimental outcomes, confirming that the retro-ene pathway has the lowest activation barrier for most derivatives. researchgate.net

Retro-Ene Reactions and Product Formation Analysis

Nucleophilic Substitution Reactions

As a bifunctional nucleophile, this compound can react with various electrophilic centers. Its reactions with hexachlorocyclotriphosphazene (N₃P₃Cl₆) are particularly illustrative of complex substitution patterns, leading to a variety of structurally distinct products. researchgate.netgoogle.com

Hexachlorocyclotriphosphazene is an inorganic heterocyclic ring with six active phosphorus-chlorine bonds that are susceptible to nucleophilic attack. nih.gov When reacted with bifunctional nucleophiles like 3-amino-1-propanol, substitution can occur, leading to the formation of new P-N or P-O bonds. researchgate.netdergipark.org.tr The reaction can proceed via an intermolecular route, where one molecule of the amino alcohol reacts with one phosphazene ring to form a "bridged" or "dangling" derivative. researchgate.netnih.gov Alternatively, and more commonly, an intramolecular pathway occurs where both the amino and hydroxyl groups of a single amino alcohol molecule react with the same phosphazene ring. researchgate.net This intramolecular cyclization is central to the formation of spiro and ansa products.

The reaction of 3-amino-1-propanol with substituted cyclotriphosphazenes (N₃P₃Cl₅R) demonstrates significant regioselectivity, leading to a "spiro versus ansa" dilemma. researchgate.net

Spirocyclic products are formed when the amino and hydroxyl groups of 3-amino-1-propanol bond to the same phosphorus atom, creating a new six-membered heterocyclic ring fused to the phosphazene ring in a spiro arrangement. researchgate.netnih.gov

Ansa products are formed when the amino and hydroxyl groups bond to two adjacent phosphorus atoms within the same phosphazene ring, creating a larger bridging ring. researchgate.netnih.gov

The outcome of the reaction is highly dependent on the nature of the pre-existing substituent (R) on the cyclotriphosphazene (B1200923) ring. researchgate.net For instance, the reaction of 3-amino-1-propanol with N₃P₃Cl₅R yielded different products based on the R group:

When R = -NHPrⁱ, a single-bridged (intermolecular) product was predominantly formed. researchgate.net

When R = -NMe₂, mono-spiro isomers were the main products. researchgate.net

When R = -OMe, mono-ansa products were isolated. researchgate.net

This demonstrates that the electronic and steric properties of the substituent on the phosphazene ring direct the orientation of the incoming nucleophile, thereby controlling the regioselectivity of the cyclization. researchgate.netnih.gov The structures of these complex products are typically confirmed using techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P) and single-crystal X-ray crystallography. researchgate.net

Table 3: Regioselectivity in the Reaction of 3-Amino-1-propanol with N₃P₃Cl₅R

| Substituent (R) on N₃P₃Cl₅R | Major Product Type | Reaction Pathway |

|---|---|---|

| -NHPrⁱ (Isopropylamino) | Single-Bridged | Intermolecular Substitution |

| -NMe₂ (Dimethylamino) | Mono-Spiro | Intramolecular (geminal) Cyclization |

| -OMe (Methoxy) | Mono-Ansa | Intramolecular (non-geminal) Cyclization |

Intramolecular and Intermolecular Interactions Affecting Reactivity

Role of Hydrogen Bonding in Reaction Dynamics

The reactivity of this compound is significantly influenced by the presence of both hydroxyl (-OH) and secondary amine (-NH-) functional groups within its structure. These groups serve as both hydrogen bond donors and acceptors, facilitating complex intramolecular and intermolecular interactions that dictate the molecule's conformational preferences and, consequently, its behavior in chemical reactions. cymitquimica.comlibretexts.org Hydrogen bonding is an electrostatic force of attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. savemyexams.comjchemrev.com Understanding the interplay between these hydrogen bonds is crucial for predicting and controlling the reaction dynamics of this compound.

The structure of this compound allows for both intramolecular hydrogen bonding (within a single molecule) and intermolecular hydrogen bonding (between separate molecules). libretexts.org The balance between these two types of interactions can be delicate and is often influenced by factors such as solvent polarity, concentration, and temperature. nih.gov

Intramolecular Hydrogen Bonding

Within a single molecule of this compound, an intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl group and the nitrogen atom of the anilino group. This interaction results in the formation of a stable, six-membered pseudo-ring structure. The formation of such intramolecular hydrogen bonds is a well-documented phenomenon in other amino alcohols, where it has been shown to stabilize specific molecular conformations. pearson.com Infrared (IR) spectral studies on analogous aminopropanols confirm that nitrogen-substituted derivatives exhibit large frequency shifts of the hydroxyl stretching band, indicating strong intramolecular hydrogen bonding. This internal bonding reduces the rotational freedom of the molecule, locking it into a preferred conformation that can directly impact its reactivity by affecting the accessibility of the reactive sites. This constrained geometry can influence the stereochemical and regiochemical outcome of reactions.

Intermolecular Hydrogen Bonding and Self-Association

In addition to intramolecular forces, molecules of this compound can engage in various intermolecular hydrogen bonds. These interactions can occur between two or more this compound molecules (self-association) or between the molecule and a solvent. The primary sites for these interactions are the O-H and N-H groups acting as hydrogen donors, and the lone pairs of electrons on the oxygen and nitrogen atoms acting as hydrogen acceptors. libretexts.orgquora.com

The potential intermolecular hydrogen bonds include:

O-H···O (between the hydroxyl group of one molecule and the oxygen of another)

O-H···N (between the hydroxyl group of one molecule and the nitrogen of another)

N-H···O (between the amine hydrogen of one molecule and the oxygen of another)

N-H···N (between the amine hydrogen of one molecule and the nitrogen of another)

In concentrated solutions or in the neat liquid state, strong intramolecular hydrogen bonding can reduce the tendency for intermolecular association. However, when intermolecular bonds do form, they can lead to the creation of dimers or larger oligomeric structures. For instance, studies on 3-aminopropanol have suggested the formation of twelve-membered ring dimers through the participation of the nitrogen atoms. The formation of these aggregates alters the chemical environment of each molecule, which can lead to different reaction pathways compared to the isolated, intramolecularly-bonded monomer.

Influence on Reaction Dynamics

The competition between intramolecular and intermolecular hydrogen bonding directly governs reaction dynamics. For example, in a non-polar solvent, intramolecular hydrogen bonding is often favored, leading to a specific reactive conformation. In contrast, in a polar, hydrogen-bond-accepting solvent, the solvent molecules can disrupt the intramolecular bond by forming stronger intermolecular hydrogen bonds with the solute. nih.govresearchgate.net This shift in the equilibrium between hydrogen-bonded structures can result in significantly different reaction product distributions. ucla.edu

Theoretical and experimental studies on related systems have demonstrated this principle. For instance, the gas-phase pyrolysis of this compound derivatives proceeds via retro-ene reaction pathways to yield specific products like anilines and carbonyl compounds. mdpi.comresearchgate.net The transition state geometry for such reactions is highly dependent on the initial conformation of the reactant, which is controlled by hydrogen bonding. Similarly, in reactions involving external reagents, such as acid-catalyzed processes, the hydroxyl group's reactivity can be modulated by its involvement in either intra- or intermolecular hydrogen bonds. rsc.org If the hydroxyl group is locked in a strong intramolecular bond, its nucleophilicity or its ability to act as a leaving group may be diminished. Conversely, intermolecular hydrogen bonding with a protic solvent might enhance its reactivity by polarizing the O-H bond.

The following tables summarize the characteristics of hydrogen bonding in amino alcohols and the resulting impact on reactivity.

| Compound Type | Interaction Type | Typical IR Frequency Shift (ΔνOH, cm-1) | Bond Strength Indication |

|---|---|---|---|

| Amino Alcohols (e.g., 3-Aminopropanol) | Intramolecular O-H···N | ~150-350 | Strong |

| Alcohols in Polar Solvent | Intermolecular O-H···Solvent | Variable (depends on solvent basicity) | Variable |

| Amino Alcohols (Self-association) | Intermolecular O-H···N/O | Variable (concentration dependent) | Moderate to Strong |

Data is representative and compiled from studies on analogous amino alcohols. The frequency shift (ΔνOH) is the difference between the stretching frequencies of the free and hydrogen-bonded hydroxyl groups, a common measure of bond strength.

| Hydrogen Bonding Condition | Dominant Interaction | Expected Effect on Reactivity | Example Reaction Type |

|---|---|---|---|

| Dilute solution in non-polar solvent | Intramolecular H-bonding | Reaction proceeds from a constrained, cyclic-like conformation. May favor specific cyclization or rearrangement products. | Photochemical Rearrangement ucla.edu |

| Concentrated solution or neat liquid | Inter- and Intramolecular H-bonding | Complex reaction kinetics; potential for bimolecular pathways or products derived from dimeric species. | Thermal Decomposition researchgate.net |

| Solution in polar, protic solvent (e.g., water, ethanol) | Intermolecular H-bonding with solvent | Disruption of intramolecular H-bond. Increased solvation of functional groups can enhance or hinder reactivity depending on the mechanism. | Solvolysis, Acid/Base-Catalyzed Reactions researchgate.net |

Spectroscopic Characterization and Computational Chemistry Studies

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for investigating the conformational isomers of flexible molecules like 3-Anilino-1-propanol. The vibrational modes are highly sensitive to the molecule's geometry, allowing for the identification of different conformers present in various phases.

Raman spectroscopy is particularly valuable for studying molecular conformations. The technique measures the inelastic scattering of monochromatic light, providing information about the vibrational, rotational, and other low-frequency modes in a molecule. For a molecule like this compound, with its flexible propanol (B110389) chain attached to an aniline (B41778) moiety, various conformers can exist due to rotation around the C-C, C-O, C-N, and C-phenyl bonds.

The analysis of Raman spectra, particularly in the low-frequency region, can help identify the different conformers. Specific bands in the Raman spectrum can be assigned to the stretching and bending vibrations of the molecular backbone. Changes in the position and intensity of these bands under different conditions (e.g., temperature, solvent) can indicate shifts in the conformational equilibrium. For instance, the presence of intramolecular hydrogen bonds, either between the hydroxyl proton and the nitrogen lone pair (OH···N) or between the amine proton and the hydroxyl oxygen (NH···O), would give rise to characteristic shifts in the corresponding vibrational frequencies.

Infrared (IR) spectroscopy, which measures the absorption of infrared radiation by a molecule, is complementary to Raman spectroscopy. When applied to conformational analysis, IR studies are often conducted in different phases. In the liquid phase, intermolecular interactions, such as hydrogen bonding, dominate and can obscure the spectral features of individual conformers.

To study the intrinsic properties of the isolated molecule, matrix isolation IR spectroscopy is employed. This technique involves trapping the molecule of interest in an inert gas matrix (like argon or nitrogen) at very low temperatures. Under these conditions, intermolecular interactions are minimized, and the resulting high-resolution spectrum allows for the identification of multiple conformers coexisting in the gas phase. Each conformer will exhibit a distinct vibrational spectrum, and by comparing experimental spectra with theoretical predictions, specific bands can be assigned to unique geometric structures. For amino alcohols, this technique is crucial for identifying conformers stabilized by intramolecular hydrogen bonds.

To accurately interpret complex vibrational spectra, experimental findings are typically corroborated with theoretical calculations. Density Functional Theory (DFT) is a widely used computational method for predicting the structures, relative energies, and vibrational frequencies of different conformers.

A theoretical study on the gas-phase pyrolysis mechanisms of this compound utilized DFT calculations to optimize the geometries of the reactant, transition states, and intermediates. researchgate.netresearchgate.netutah.eduutah.edu Such calculations also yield theoretical vibrational spectra that can be directly compared with experimental Raman and IR data. The vibrational analysis performed in these studies helps to confirm the nature of the stationary points on the potential energy surface (as minima or transition states) and provides a basis for assigning experimental spectral bands to specific molecular motions. researchgate.net

| Computational Method | Basis Set | Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-31G(d,p) | Optimization of geometries (reactant, transition states, intermediates) and vibrational analysis. | researchgate.net |

Infrared Spectroscopy (Matrix Isolation and Liquid Phase) of Conformers

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The application of chiral solvating agents in NMR spectroscopy is a common method for the stereochemical differentiation of enantiomers. This technique relies on the formation of transient diastereomeric complexes between a chiral substrate and a chiral solvating agent, which leads to distinct NMR signals (chemical shift non-equivalence) for the two enantiomers.

However, this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it exists as a single structure and not as a pair of enantiomers. Consequently, the use of chiral solvating agents for stereochemical differentiation is not applicable to this compound. Searches of the scientific literature did not yield any studies employing this technique for this compound.

Mass Spectrometry (MS) Fragmentation Pathways and Mechanisms

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is highly dependent on the molecular structure and can be used for identification and structural elucidation. The molecular ion (M•+) of this compound has a nominal mass of 151 Da.

The fragmentation of this compound under electron ionization (EI) is expected to be directed by the two functional groups: the secondary amine and the primary alcohol. The presence of a nitrogen atom generally directs fragmentation pathways. libretexts.org A primary and highly favorable fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). libretexts.org

For this compound, this would involve the cleavage of the C1-C2 bond of the propanol chain, leading to the formation of a stable, resonance-stabilized cation at m/z 120.

Pathway 1: α-Cleavage M•+ (m/z 151) → [C₆H₅NHCH₂]⁺ (m/z 106) + •CH₂CH₂OH M•+ (m/z 151) → [C₆H₅NHCH₂CH₂]⁺ (m/z 120) + •CH₂OH

The fragment at m/z 106, corresponding to the [C₆H₅NHCH₂]⁺ ion, is also a very likely product of α-cleavage at the C1-C2 bond.

Another common fragmentation for alcohols is the loss of a water molecule (H₂O, 18 Da), which would lead to a fragment ion at m/z 133. Cleavage of the C-C bond alpha to the oxygen atom can also occur, resulting in the loss of a •CH₂OH radical (31 Da) to produce an ion at m/z 120.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 151 | [C₉H₁₃NO]•+ | Molecular Ion |

| 133 | [C₉H₁₁N]•+ | Loss of H₂O |

| 120 | [C₈H₁₀N]⁺ | α-Cleavage (loss of •CH₂OH) |

| 106 | [C₇H₈N]⁺ | α-Cleavage (loss of •CH₂CH₂OH) |

| 93 | [C₆H₇N]•+ | Aniline radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation (loss of NH₂) |

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has been employed to investigate the molecular properties and reaction mechanisms of this compound. These computational studies provide detailed insights into the molecule's structure, stability, and reactivity at the quantum mechanical level. A significant focus of this research has been the elucidation of its gas-phase pyrolytic decomposition mechanisms. researchgate.netresearchgate.net

A foundational step in the computational analysis of this compound's reactivity involves the geometry optimization of all relevant chemical species. Using DFT methods, researchers have calculated the lowest-energy structures for the this compound reactant molecule, as well as the transition states (TS) and intermediates involved in its decomposition pathways. researchgate.netresearchgate.net

These calculations have been performed at specific levels of theory to ensure accuracy. For instance, a prominent study on the gas-phase pyrolysis of this compound optimized the geometries of the reactant, transition states, and intermediates at the B3LYP/6-31G(d,p) level. researchgate.netresearchgate.net This process involves finding the coordinates on the potential energy surface where the forces on each atom are essentially zero, corresponding to a stable (reactant, intermediate) or first-order saddle point (transition state) structure. Vibrational frequency analysis is subsequently performed to confirm the nature of these stationary points. researchgate.netresearchgate.net

The primary decomposition pathways studied computationally involve the formation of two main sets of products:

Aniline, ethylene, and formaldehyde (B43269). researchgate.net

N-methylaniline and acetaldehyde. researchgate.net

The optimized geometries provide crucial data, such as bond lengths and angles, for each structure along these reaction pathways, offering a static but detailed picture of the molecular changes occurring during pyrolysis.

Table 1: Summary of DFT Geometry Optimization Parameters

| Species Studied | Computational Method | Basis Set | Purpose of Optimization |

| This compound (Reactant) | DFT | B3LYP/6-31G(d,p) | To determine the ground-state geometry. researchgate.netresearchgate.net |

| Transition States (TS) | DFT | B3LYP/6-31G(d,p) | To identify the structure at the peak of the energy barrier for a reaction step. researchgate.netresearchgate.net |

| Intermediates | DFT | B3LYP/6-31G(d,p) | To characterize the structure of short-lived, metastable species formed during the reaction. researchgate.netresearchgate.net |

To confirm that an optimized transition state structure correctly connects the reactant and product (or intermediate) of a specific reaction step, Intrinsic Reaction Coordinate (IRC) calculations are performed. researchgate.netresearchgate.net This analysis maps out the minimum energy path (MEP) on the potential energy surface leading downhill from the transition state in both forward and reverse directions. researchgate.net

For this compound, IRC calculations were essential in verifying the proposed mechanisms for its gas-phase pyrolysis. researchgate.netresearchgate.net By following the reaction path from each calculated transition state, researchers could definitively link it to the corresponding reactant complex on one side and the product complex on the other. researchgate.net This ensures that the identified transition state is indeed the correct one for the reaction step under investigation and is not associated with an alternative, unintended reaction pathway. The results of these analyses confirmed that the main pyrolysis reactions proceed in a two-step manner. researchgate.net

Table 2: Application of IRC Analysis in this compound Pyrolysis Studies

| Analysis Method | Objective | Application | Outcome |

| Intrinsic Reaction Coordinate (IRC) | To verify the connection between a transition state and its corresponding reactants and products. researchgate.netresearchgate.net | Applied to the transition states found for the gas-phase pyrolysis of this compound. researchgate.net | Confirmed the minimum energy path for decomposition and validated the proposed two-step reaction mechanisms. researchgate.netresearchgate.net |

The study of a molecule's various conformations and their relative energies is critical for understanding its behavior. While detailed conformational analyses specifically for isolated this compound are not extensively documented in the provided sources, the investigation of its reaction mechanisms inherently involves the calculation of relative energies.

In the context of its pyrolysis, DFT calculations were used to determine the energies of the optimized reactant, transition states, intermediates, and products. researchgate.netresearchgate.net The energy difference between these species allows for the construction of a reaction energy profile, which highlights the activation energy (the energy barrier that must be overcome) for each step.

Kinetic and mechanistic studies of this compound derivatives show that most undergo pyrolysis via a retro-ene process. researchgate.netresearchgate.net The kinetic results and product distributions are rationalized by considering the stability of the plausible transition states. researchgate.netresearchgate.net Lower activation barriers indicate more favorable reaction channels. For instance, in a study of a related elimination reaction, the activation energy was calculated, and by comparing the IRC of different paths, the variations in bond lengths helped to determine the most favorable reaction path energetically. researchgate.net This comparative energy analysis is fundamental to predicting which decomposition pathway is dominant under thermal conditions.

Applications of 3 Anilino 1 Propanol in Complex Organic Synthesis and Catalysis

Utilization as a Building Block in Heterocyclic Compound Synthesis

The unique structure of 3-anilino-1-propanol makes it an ideal precursor for the construction of various heterocyclic ring systems, particularly those containing nitrogen.

Precursor for N-Heterocycles (e.g., Quinolines via Amine Exchange)

A significant application of this compound is its role as a C3 fragment donor in the synthesis of quinolines, an important class of N-heterocyclic compounds found in many natural products and pharmaceuticals. lookchemmall.commdpi.com In a ruthenium-catalyzed reaction, anilines can react with tris(3-hydroxypropyl)amine (B3047471), which is proposed to proceed through the in-situ formation of this compound via an amine exchange reaction. lookchemmall.comcsic.es This intermediate then undergoes a cyclization and dehydrogenation sequence to afford the corresponding quinoline (B57606) derivative. lookchemmall.com

The reaction is typically carried out in the presence of a ruthenium catalyst, such as RuCl3·nH2O/PPh3, along with a co-catalyst like SnCl2·2H2O and a hydrogen acceptor. lookchemmall.com The process involves the initial transfer of a propanol (B110389) group from tris(3-hydroxypropyl)amine to the aniline (B41778), forming this compound. csic.es Subsequent intramolecular cyclization and aromatization lead to the formation of the quinoline ring. lookchemmall.com This method provides a convergent and efficient route to a variety of substituted quinolines from readily available starting materials. organic-chemistry.org

Table 1: Ruthenium-Catalyzed Synthesis of Quinolines from Anilines and Tris(3-hydroxypropyl)amine lookchemmall.com

| Entry | Aniline (1) | Product (3) | Yield (%) |

| 1 | Aniline (1a) | Quinoline (3a) | 60 |

| 2 | o-Toluidine (1b) | 8-Methylquinoline (3b) | 65 |

| 3 | m-Toluidine (1c) | 7-Methylquinoline & 5-Methylquinoline (3c) | 68 (88:12) |

| 4 | p-Toluidine (1d) | 6-Methylquinoline (3d) | 72 |

| 5 | o-Anisidine (1e) | 8-Methoxyquinoline (3e) | 5 |

| 6 | p-Anisidine (1f) | 6-Methoxyquinoline (3f) | 75 |

| 7 | p-Aminoacetophenone (1g) | 6-Acetylquinoline (3g) | 41 |

| 8 | 2,3-Dimethylaniline (1j) | 7,8-Dimethylquinoline (3j) | 70 |

| 9 | 2,4-Dimethylaniline (1k) | 6,8-Dimethylquinoline (3k) | 78 |

| 10 | 2,5-Dimethylaniline (1l) | 5,8-Dimethylquinoline (3l) | 73 |

| 11 | 1-Aminonaphthalene (1m) | 7,8-Benzoquinoline (3m) | 36 |

Role in Cyclization and Ring-Forming Reactions

Beyond quinoline synthesis, the fundamental reactivity of this compound lends itself to various other cyclization and ring-forming reactions. The presence of both a nucleophilic amine and a hydroxyl group allows for intramolecular reactions to form heterocyclic structures. For instance, the cyclization of amino alcohols can be directed to selectively form cyclic amines or lactams. rsc.org In the context of 2-(n-alkanol)anilines, the n-propanol derivative, which is structurally analogous to this compound, has been shown to selectively form quinoline as the major product under certain catalytic conditions. rsc.org

These cyclization reactions often proceed through a "hydrogen shuttling" or "borrowing hydrogen" mechanism, where the alcohol is first dehydrogenated to the corresponding aldehyde. csic.esrsc.org This intermediate then undergoes an intramolecular condensation with the amine to form a cyclic imine, which is subsequently hydrogenated to the final cyclic amine. rsc.org Alternatively, the intermediate can be oxidized to a lactam. The choice of catalyst and reaction conditions can influence the selectivity towards either the cyclic amine or the amide. rsc.org Such intramolecular Friedel-Crafts type reactions are also a general strategy for forming ring systems. masterorganicchemistry.com

Development as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The field of asymmetric catalysis often relies on the use of chiral molecules to induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer over the other. tcichemicals.com Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgbccollegeasansol.ac.in Chiral ligands, on the other hand, coordinate to a metal catalyst to create a chiral environment that influences the stereoselectivity of the catalyzed reaction. diva-portal.orgpsu.edu

While there is extensive research on various chiral amino alcohols as ligands and auxiliaries, the direct application of this compound in this context is less documented in readily available literature. mdpi.comacs.org However, the structural motif of an amino alcohol is a common feature in many successful chiral ligands and auxiliaries. mdpi.comnih.gov The development of chiral derivatives of this compound, where chirality is introduced at one of the carbon atoms or through substitution on the aniline ring, could potentially lead to new and effective chiral auxiliaries or ligands for asymmetric catalysis. nih.gov The synthesis of such chiral derivatives could be achieved through various methods, including the use of the chiral pool or asymmetric synthesis. tcichemicals.com The resulting chiral amino alcohol could then be evaluated in various asymmetric transformations, such as the addition of organometallic reagents to aldehydes or asymmetric hydrogenations. psu.edumdpi.com

Intermediacy in the Synthesis of Pharmaceutically Relevant Scaffolds

The structural framework of this compound is present in or serves as a key intermediate for the synthesis of various pharmaceutically relevant scaffolds. ontosight.ai Aniline derivatives are integral components of numerous drugs, and the ability to introduce a flexible three-carbon chain with a terminal hydroxyl group provides a handle for further chemical modifications. nih.govgoogle.com

For example, the triazolopyrimidine scaffold, which is found in compounds with potent antimicrotubule activity, can be synthesized using aniline derivatives. nih.gov The general synthetic strategies often involve the reaction of a substituted aniline with a heterocyclic core. nih.gov While not a direct example using this compound, the synthesis of 2,7-disubstituted ontosight.ailookchemmall.comnih.govtriazolo[1,5-a]pyrimidines demonstrates the importance of aniline building blocks in creating these complex molecules. nih.gov

Furthermore, the imidazopyridine scaffold, which is a target for various biological applications, can be synthesized through multi-step sequences that may involve intermediates structurally related to this compound. theses.cz The synthesis of these scaffolds often involves cyclization reactions where an amino alcohol or a related bifunctional molecule plays a crucial role. theses.czbeilstein-journals.org The versatility of this compound allows for its incorporation into complex molecular architectures, making it a valuable intermediate in the discovery and development of new therapeutic agents.

Mechanistic Insights into Biological Activities and Pharmaceutical Development

Exploration of Antioxidant Properties and Associated Biochemical Mechanisms

The antioxidant potential of compounds structurally similar to 3-anilino-1-propanol has been a subject of investigation. ontosight.ai The evaluation of antioxidant activity is often conducted using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.com For instance, a study on a dye synthesized from 8-Anilino-1-naphthalenesulfonic acid (ANS), a related aniline (B41778) derivative, demonstrated its antioxidative properties through these methods. mdpi.com The antioxidant mechanism of such compounds often involves the donation of a hydrogen atom or an electron to neutralize free radicals. mdpi.com The presence of an amino group on the aniline ring can contribute to this activity by stabilizing the resulting radical through resonance.

Table 1: Antioxidant Potential of an ANS-derived Dye This table is interactive. Click on the headers to sort.

| Method | IC50 (µg/mL) of ANS-derived dye |

|---|---|

| DPPH radical scavenging | 150.3 ± 5.8 |

| ABTS radical scavenging | 89.7 ± 4.3 |

| Ferric Reducing Antioxidant Power (FRAP) | 125.1 ± 6.2 |

Data sourced from a study on a dye obtained from laccase-mediated oxidation of 8-Anilino-1-naphthalenesulfonic Acid. mdpi.com

Anti-inflammatory Activity and Modulation of Inflammatory Pathways

The inflammatory process involves a cascade of signaling molecules and pro-inflammatory mediators, including prostaglandins (B1171923) and nitric oxide (NO), which are produced by cyclooxygenases (COXs) and nitric oxide synthases (iNOS), respectively. cu.edu.egmdpi.com Compounds that can inhibit these enzymes or modulate inflammatory pathways are considered potential anti-inflammatory agents.

Research has shown that derivatives of aniline and related structures can exhibit anti-inflammatory effects. For instance, certain pyrazolopyrimidine derivatives have been found to inhibit COX-1 and COX-2 enzymes. cu.edu.eg Similarly, some 3-imino-1-oxoisoindolines have demonstrated potent anti-inflammatory and analgesic properties by blocking the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) from macrophages. nih.gov They also inhibit lysosomal hydrolytic enzymes and leukotriene synthesis. nih.gov Another study on 3-aminovinylphosphonates showed their ability to suppress the generation of reactive oxygen intermediates, NO, and TNF-α by murine macrophages. nih.gov The anti-inflammatory effect of some compounds is also linked to the reduction of leukocyte migration. mdpi.com

The modulation of these inflammatory pathways suggests that this compound derivatives could potentially exert anti-inflammatory effects through similar mechanisms, although direct studies on the parent compound are limited.

Antimicrobial Effects and Investigation of Cellular Targets

Compounds with structures analogous to this compound have been investigated for their antimicrobial properties. ontosight.aiontosight.ai The antimicrobial activity of various heterocyclic compounds, such as those containing pyrazolopyrimidine or 1,2,4-triazole (B32235) scaffolds, has been reported against a range of bacterial and fungal pathogens. cu.edu.egmdpi.com

The mechanisms of antimicrobial action are diverse and can involve targeting essential cellular processes. For example, some compounds may disrupt cell wall synthesis, inhibit protein or nucleic acid synthesis, or interfere with metabolic pathways. The bactericidal activity of certain 5-oxopyrrolidine derivatives has been noted to be structure-dependent, with some compounds showing efficacy against Gram-positive bacteria like Bacillus cereus and Listeria monocytogenes. mdpi.com The search for novel antimicrobial agents often involves screening compound libraries to identify molecules with potent and selective activity against microbial pathogens. alidc.com.au

Modulation of Key Cellular Signaling Pathways (e.g., related to cancer progression, microtubule inhibition)

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for various cellular processes, including cell division, motility, and intracellular transport. mdpi.commdpi.com They are a key target for anticancer drugs. nih.gov Agents that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis. mdpi.comd-nb.info

Several studies have highlighted the potential of aniline derivatives to act as microtubule-targeting agents. mdpi.com For example, certain 7-anilino triazolopyrimidines have shown potent antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization. mdpi.com These compounds were found to bind to the colchicine (B1669291) site of tubulin, a well-known target for microtubule-destabilizing agents. mdpi.com The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent cell death. mdpi.comnih.gov

Furthermore, the modulation of signaling pathways related to cancer progression is a key area of research. For instance, some aspirin-chalcone mimic conjugates have been shown to induce apoptosis by upregulating p53 and Bax, downregulating Bcl-2, and activating caspase-3. researchgate.net These conjugates also demonstrated the ability to inhibit tubulin polymerization. researchgate.net

Enzyme Modulation and Receptor Interaction Mechanisms

The biological activities of this compound derivatives are often mediated through their interaction with specific enzymes and cellular receptors. As discussed, the inhibition of enzymes like COX and tubulin is a key mechanism for their anti-inflammatory and anticancer effects, respectively. cu.edu.egmdpi.com

The interaction with receptors is another important aspect. For example, some compounds have been shown to compete with the high-affinity receptors for TNF-α and IL-1 on target tissues. nih.gov In the context of neurodegenerative diseases, the interaction of amyloid-β oligomers with receptors like the N-methyl-d-aspartate-receptor (NMDAR) and metabotropic glutamate (B1630785) receptor-5 (mGlu5) is a critical area of study. embopress.org The fluorescent probe 1-anilino-naphthalene-8-sulfonate (ANS) is widely used to study protein folding and binding, as it binds to hydrophobic cavities in proteins. researchgate.net This suggests that aniline derivatives can interact with hydrophobic pockets in various proteins, potentially modulating their function.

Molecular docking studies are often employed to understand the binding modes of these compounds within the active sites of their target enzymes or receptors. researchgate.net These computational approaches provide valuable insights into the structure-activity relationships and help in the design of more potent and selective inhibitors.

Role in Drug Discovery and Development (mechanistic foundation)

The diverse biological activities and the underlying mechanistic insights into this compound derivatives make them valuable scaffolds in drug discovery and development. ontosight.ai The ability to modulate multiple targets, including enzymes and signaling pathways involved in inflammation, microbial infections, and cancer, provides a strong foundation for the development of new therapeutic agents. frontiersin.org

The process of drug discovery often begins with the identification of "hit" or "lead" compounds from large chemical libraries through high-throughput screening. alidc.com.au The this compound scaffold and its derivatives represent a source of such lead compounds. datapdf.com Through medicinal chemistry efforts, the initial hits can be optimized to improve their potency, selectivity, and pharmacokinetic properties.

For example, the identification of 7-anilino triazolopyrimidines as potent microtubule inhibitors provides a clear lead for the development of new anticancer drugs. mdpi.com Similarly, the discovery of pyrazolopyrimidine derivatives as dual inhibitors of COX and iNOS offers a promising starting point for novel anti-inflammatory agents. cu.edu.eg Structure-activity relationship (SAR) studies, which involve systematically modifying the chemical structure and evaluating the impact on biological activity, are crucial in this optimization process. nih.gov

Analogue Design and Structure-Activity Relationship (SAR) Studies with Mechanistic Emphasis

The exploration of this compound as a chemical scaffold has led to the design and synthesis of various analogues to probe their biological activities and establish clear structure-activity relationships (SAR). Research has particularly focused on modifying the core structure to understand how these changes influence the compound's interaction with biological targets, thereby providing mechanistic insights for pharmaceutical development.

Antimalarial 1-Aryl-3-Substituted Propanol (B110389) Derivatives

A notable area of investigation involves the development of 1-aryl-3-substituted propanol derivatives as potential antimalarial agents. The design of these compounds is rooted in the presence of the amino alcohol pharmacophore found in established antimalarial drugs. researchgate.net

Research Findings:

A study focused on γ-amino alcohols, specifically 1-aryl-3-substituted derivatives of propanol, revealed significant insights into their antimalarial activity. The in vivo screening of these compounds against P. berghei in rodent models demonstrated that the nature of the central amine group significantly influences their efficacy. For instance, analogues featuring an aminopiperidine moiety were found to be more active than their piperazine (B1678402) counterparts. researchgate.net

Further investigations into a series of these compounds led to the identification of several potent derivatives with antiplasmodial activity against both chloroquine-sensitive (3D7, D6) and chloroquine-resistant (FCR-3, C235) strains of Plasmodium falciparum. A number of these compounds exhibited IC50 values below 0.28 µM against the FCR-3 strain and below 0.7 µM against all tested strains. researchgate.net Notably, compounds 66 and 72 from this series showed significant parasitemia reductions of 96.4% and 80.4%, respectively, in a mouse model. researchgate.net These promising results have spurred further studies into their mechanism of action, including their effect on different life cycle stages of the parasite and their potential interaction with heat shock protein 90 (Hsp90) of P. falciparum. researchgate.net

Structure-Activity Relationship (SAR) Data:

The following table summarizes the antiplasmodial activity of selected 1-aryl-3-substituted propanol derivatives, highlighting the key structural modifications and their impact on potency.

| Compound ID | Aryl Group (Position 1) | 3-Substituent | IC50 (µM) against FCR-3 | Selectivity Index (SI) |

| 55 | Varies | Varies | < 0.28 | 77 < SI < 184 |

| 56 | Varies | Varies | < 0.28 | 77 < SI < 184 |

| 61 | Varies | Varies | < 0.28 | - |

| 64 | Varies | Varies | < 0.28 | 77 < SI < 184 |

| 66 | Varies | Varies | < 0.28 | - |

| 70 | Varies | Varies | < 0.28 | 77 < SI < 184 |

| 71 | Varies | Varies | < 0.28 | 77 < SI < 184 |

| 72 | Varies | Varies | < 0.28 | 77 < SI < 184 |

| 73 | Varies | Varies | < 0.28 | - |

This table is based on data presented in a study on antimalarial 1-aryl-3-substituted propanol derivatives. researchgate.net The exact structures of the aryl and 3-substituent groups for each compound were detailed in the source publication.

The SAR findings underscore the importance of the aminopiperidine moiety for enhanced activity. The high potency and selectivity of these compounds against resistant parasite strains suggest that this scaffold holds significant promise for the development of new antimalarial drugs. researchgate.net The exploration of Hsp90 as a potential target for these compounds provides a mechanistic basis for their activity and a clear direction for future analogue design. researchgate.net

Environmental Chemistry and Toxicological Pathways of Anilino Propanols

Metabolomic Studies for Mechanistic Similarity Assessment in Toxicological Read-Across

Toxicological read-across is a method used to fill data gaps for a target substance by using data from structurally similar source substances, or analogues. canada.ca This approach assumes that similar structures will have similar physicochemical properties, behave similarly in biological systems, and thus elicit comparable toxic effects. canada.ca The justification for read-across relies on establishing structural and biological similarity, where metabolomics is emerging as a powerful tool. mdpi.comnih.gov By comparing the metabolite profiles of a target chemical and its potential analogues, metabolomics can provide a biological basis for grouping chemicals and increase confidence in the read-across assessment. mdpi.com

Metabolic studies of PAP have shown that it is extensively biotransformed. researchgate.netnih.gov Key metabolic pathways include oxidation of the alkyl chain and hydroxylation of the aromatic ring. researchgate.netresearchgate.net The major metabolite identified in mice is 2-hydroxy-3-(phenylamino)propanoic acid, resulting from the oxidation of the primary alcohol group on the propanediol (B1597323) chain. researchgate.net Additionally, hydroxylation of the aniline (B41778) ring at the para-position occurs, leading to the formation of 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol. researchgate.net The detection of 4-aminophenol (B1666318) and paracetamol conjugates in urine from mice treated with PAP suggests the in vivo formation of reactive quinoneimine intermediates. nih.gov

For a read-across assessment, the hypothesis would be that 3-anilino-1-propanol undergoes similar metabolic transformations. The presence of the propanol (B110389) chain and the aniline ring in both compounds supports this hypothesis.

Table 1: Comparison of Structural Features for Read-Across

| Feature | This compound (Target) | 3-(Phenylamino)propane-1,2-diol (Analogue) | Relevance for Read-Across |

|---|---|---|---|

| Core Structure | Aniline | Aniline | Identical aromatic amine core suggests similar ring metabolism (e.g., hydroxylation, quinone imine formation). |

| Alkyl Chain | Propanol | Propanediol | Both have a three-carbon chain attached to the nitrogen, suggesting potential for similar alkyl chain oxidation. |

| Functional Group | Primary Alcohol (-CH₂OH) | Primary and Secondary Alcohols | The presence of a primary alcohol in both suggests susceptibility to oxidation to an aldehyde and then a carboxylic acid. |

By using metabolomics to compare the metabolic fingerprints of this compound and PAP, researchers could quantify their mechanistic similarity. If the metabolite profiles show significant overlap, it would provide strong evidence to support using toxicological data from PAP to assess the potential hazards of this compound.

Chemical Reactivity in Environmental Applications (e.g., CO2 Absorption Mechanisms in Deep Eutectic Solvents)

The search for efficient and environmentally benign methods for carbon dioxide (CO2) capture has led to investigations into various chemical solvents, including deep eutectic solvents (DESs). DESs are mixtures of hydrogen bond acceptors (HBA) and hydrogen bond donors (HBD) that have a lower melting point than the individual components. Alkanolamines are often used as the HBD component due to their ability to react with CO2.

Extensive research has been conducted on the use of 3-amino-1-propanol in DESs for CO2 absorption. mdpi.comrsc.orgmostwiedzy.plnih.gov Studies have shown that DESs based on 3-amino-1-propanol and various salts like tetrabutylammonium (B224687) chloride (TBAC) or tetrabutylammonium bromide (TBAB) can effectively capture CO2. mdpi.commostwiedzy.plnih.gov The CO2 uptake is influenced by factors such as the molar ratio of the HBA to HBD, temperature, and pressure. mdpi.comnih.gov For instance, decreasing the molar ratio of 3-amino-1-propanol in a [TBAC][AP] DES from 1:8 to 1:4 was found to nearly double the CO2 absorption capacity. mdpi.commostwiedzy.pl Quantum mechanical studies have further elucidated the reaction mechanism, showing that water molecules and the hydroxyl group of the alkanolamine play a crucial role in facilitating proton transfer during the formation of carbamic acid. rsc.org

However, a review of the scientific literature reveals a lack of studies on the use of this compound in DESs for CO2 capture. The substitution of a phenyl group on the nitrogen atom (as in this compound) instead of a hydrogen atom (as in 3-amino-1-propanol) significantly alters the electronic and steric properties of the amine. The basicity of the nitrogen is reduced in anilines compared to primary amines, which would likely decrease its reactivity towards the acidic CO2 molecule. This fundamental difference in reactivity may explain why research has focused on primary and secondary amines like 3-amino-1-propanol for this application.

Table 2: CO2 Solubility in 3-Amino-1-Propanol-Based Deep Eutectic Solvents at ~50 kPa

| Deep Eutectic Solvent (DES) | HBA:HBD Molar Ratio | Temperature (K) | CO2 Solubility (mol CO2 / kg DES) |

|---|---|---|---|

| [TBAC][AP] | 1:4 | 293 | ~0.7 |

| [TBAC][AP] | 1:6 | 293 | ~0.5 |

| [TBAC][AP] | 1:8 | 293 | ~0.35 |

| [TEAC][AP] | 1:4 | 293 | ~0.8 |

| [TBAB][AP] | 1:4 | 293 | ~0.9 |

Data derived from studies on 3-amino-1-propanol (AP), not this compound. mdpi.commostwiedzy.pl

Investigation of Environmental Degradation Pathways and Fate

The environmental fate of a chemical is determined by processes such as biodegradation, photodegradation, and hydrolysis. For this compound, degradation is expected to involve transformations of both the aniline ring and the N-alkyl side chain.

Studies on the biodegradation of aniline and its derivatives show that they can be utilized by various microorganisms as a source of carbon and nitrogen. researchgate.netajol.info A common aerobic degradation pathway for aniline involves its initial conversion to catechol by aniline dioxygenase. researchgate.net Catechol is then further broken down via ortho- or meta-cleavage pathways, eventually leading to mineralization into carbon dioxide and water. researchgate.net The presence of substituents on the aniline ring or the nitrogen atom can influence the rate and pathway of degradation.

The N-alkyl side chain is also susceptible to degradation. Anodic oxidation studies of N-alkylanilines suggest that the alkyl group can be modified or cleaved. acs.org Furthermore, the primary alcohol group in the propanol side chain is generally susceptible to oxidation by alcohol dehydrogenases, which would convert it to an aldehyde and subsequently to a carboxylic acid. nih.gov The presence of hydroxyl groups on ethanolamines has been shown to have a positive impact on their biodegradation. nih.gov

Based on these principles, a putative environmental degradation pathway for this compound can be proposed:

Oxidation of the Propanol Chain: The primary alcohol is oxidized to 3-anilinopropanoic acid.

Hydroxylation of the Aniline Ring: The aromatic ring is hydroxylated, likely at the para-position, to form N-(3-hydroxypropyl)-4-aminophenol.

Ring Cleavage: Following hydroxylation, the aromatic ring can be opened, leading to further degradation.

N-Dealkylation: The bond between the nitrogen and the propyl chain could be cleaved, releasing aniline and 1,3-propanediol (B51772) or its oxidation products. Aniline would then degrade via the catechol pathway. researchgate.net

Principles of Metabolism of Anilino-Alcohols and Metabolite Formation Pathways

The metabolism of xenobiotics like this compound in mammals is a detoxification process that aims to convert lipophilic compounds into more water-soluble products for excretion. This typically involves Phase I (functionalization) and Phase II (conjugation) reactions.

Drawing parallels with the closely related compound 3-(phenylamino)propane-1,2-diol (PAP), the metabolism of this compound is expected to follow similar pathways. researchgate.netresearchgate.netnih.gov

Phase I Metabolism:

Alkyl Chain Oxidation: The primary alcohol group of the propanol side chain is a prime target for oxidation. This reaction is typically catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, leading sequentially to the formation of 3-anilinopropionaldehyde and then to the major metabolite, 3-anilinopropanoic acid . This pathway is analogous to the formation of 2-hydroxy-3-(phenylamino)propanoic acid from PAP. researchgate.net

Aromatic Hydroxylation: The aniline ring is susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes. researchgate.net The most likely position for hydroxylation is the para-position (C-4), resulting in 4-hydroxy-3-anilino-1-propanol (or N-(3-hydroxypropyl)-4-aminophenol). This is consistent with the detection of 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol as a metabolite of PAP. researchgate.net

N-Oxidation: The aniline nitrogen itself can be oxidized to form a hydroxylamine (B1172632) metabolite. nih.gov This can lead to the formation of reactive nitroso species. nih.gov

Formation of Reactive Metabolites: Further oxidation of the p-hydroxylated metabolite can generate a reactive quinoneimine intermediate. researchgate.net Such reactive species are of toxicological concern as they can covalently bind to cellular macromolecules like proteins and DNA. The detection of 4-aminophenol and paracetamol conjugates from PAP metabolism strongly supports the formation of such intermediates in vivo. nih.gov

Phase II Metabolism: The hydroxylated metabolites and the carboxylic acid metabolite can undergo conjugation reactions to further increase their water solubility and facilitate excretion.

Glucuronidation: The hydroxyl groups on the aromatic ring or the propanol chain can be conjugated with glucuronic acid.

Sulfation: The phenolic hydroxyl group of the hydroxylated metabolite can be conjugated with sulfate.

Table 3: Predicted Metabolites of this compound

| Metabolic Pathway | Predicted Metabolite | Toxicological Significance |

|---|---|---|

| Alkyl Chain Oxidation | 3-Anilinopropanoic acid | Generally considered a detoxification product. |

| Aromatic Hydroxylation | N-(3-hydroxypropyl)-4-aminophenol | A detoxification product, but also a precursor to reactive metabolites. |

| Further Oxidation | Quinoneimine intermediate | Potentially toxic due to covalent binding to cellular macromolecules. |

| N-Oxidation | N-hydroxy-N-(3-hydroxypropyl)aniline | Can lead to reactive nitroso species. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-anilino-1-propanol, and how can reaction conditions be optimized for academic-scale preparation?